molecular formula C12H18N2O2 B14845595 5-Tert-butoxy-3-cyclopropoxypyridin-2-amine

5-Tert-butoxy-3-cyclopropoxypyridin-2-amine

Cat. No.: B14845595
M. Wt: 222.28 g/mol
InChI Key: PCCBFFBCAWKZPB-UHFFFAOYSA-N
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Description

5-Tert-butoxy-3-cyclopropoxypyridin-2-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a tert-butoxy group at the 5-position, a cyclopropoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-3-cyclopropoxypyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the tert-butoxy and cyclopropoxy groups through nucleophilic substitution reactions. The amine group can be introduced via reductive amination or other amination techniques. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-3-cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides, amines, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Tert-butoxy-3-cyclopropoxypyridin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and stability under different conditions.

    Biology: Researchers investigate the biological activity of this compound, including its potential as a pharmaceutical agent.

    Medicine: The compound is explored for its potential therapeutic effects, such as its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Tert-butoxy-3-methoxypyridin-2-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    5-Tert-butoxy-3-ethoxypyridin-2-amine: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

5-Tert-butoxy-3-cyclopropoxypyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

3-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-2-amine

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-9-6-10(11(13)14-7-9)15-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

PCCBFFBCAWKZPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC(=C(N=C1)N)OC2CC2

Origin of Product

United States

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